

A Technical Guide to the Primary Structure of Hevein Protein

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary structure of the **Hevein** protein, a significant chitin-binding lectin found in the latex of the rubber tree (Hevea brasiliensis). Understanding the primary structure is fundamental to elucidating its biological functions, which include antifungal activity and a role in latex coagulation, as well as its allergenic properties.

Amino Acid Sequence and Domain Organization

Hevein is a relatively small, single-chain protein consisting of 43 amino acids.[1][2][3] It is particularly rich in cysteine and glycine residues.[2] The definitive amino acid sequence of mature **hevein** was first determined in 1975.[1]

Hevein is synthesized as a larger precursor protein, a preproprotein, encoded by the HEV1 gene.[2][4][5] The full precursor, pro-**hevein**, is 204 amino acids in length.[2][6] This precursor undergoes co- and post-translational processing to yield the mature **hevein** protein.[3][4]

The preproprotein has a distinct domain architecture:[1][2][3][4]

- An N-terminal signal peptide of 17 amino acids, which directs the protein into the endoplasmic reticulum.
- The mature **hevein** domain of 43 amino acids.







• A C-terminal domain of 144 amino acids.[2][3][4] Some sources also describe a 6-amino acid linker region between the **hevein** and C-terminal domains.[1]

The UniProt accession number for pro-hevein from Hevea brasiliensis is P02877.[6]

Table 1: Primary Structure of Mature **Hevein**



Position	Amino Acid (3-Letter)	Amino Acid (1-Letter)
1	Glutamic acid	Е
2	Glutamine	Q
3	Cysteine	С
4	Glycine	G
5	Arginine	R
6	Glutamine	Q
7	Alanine	А
8	Glycine	G
9	Glycine	G
10	Lysine	К
11	Leucine	L
12	Cysteine	С
13	Proline	Р
14	Asparagine	N
15	Asparagine	N
16	Cysteine	С
17	Cysteine	С
18	Serine	S
19	Glutamine	Q
20	Tryptophan	W
21	Glycine	G
22	Tryptophan	W
23	Cysteine	С



24	Glycine	G
25	Serine	S
26	Threonine	Т
27	Aspartic acid	D
28	Glutamic acid	E
29	Cysteine	С
30	Tyrosine	Υ
31	Asparagine	N
32	Phenylalanine	F
33	Proline	Р
34	Cysteine	С
35	Histidine	н
36	Glycine	G
37	Alanine	Α
38	Glutamine	Q
39	Cysteine	С
40	Glycine	G
41	Lysine	К
42	Aspartic acid	D
43	Alanine	Α

Quantitative Data

Table 2: Amino Acid Composition of Mature **Hevein**



Amino Acid	Count	Percentage
Alanine (A)	3	7.0%
Arginine (R)	1	2.3%
Asparagine (N)	3	7.0%
Aspartic acid (D)	2	4.7%
Cysteine (C)	8	18.6%
Glutamic acid (E)	2	4.7%
Glutamine (Q)	4	9.3%
Glycine (G)	7	16.3%
Histidine (H)	1	2.3%
Leucine (L)	1	2.3%
Lysine (K)	2	4.7%
Phenylalanine (F)	1	2.3%
Proline (P)	2	4.7%
Serine (S)	2	4.7%
Threonine (T)	1	2.3%
Tryptophan (W)	2	4.7%
Tyrosine (Y)	1	2.3%
Total	43	100%

Table 3: Physicochemical Properties of **Hevein**



Property	Value	Source
Molecular Weight	~4.7 kDa	[7][8]
Number of Residues	43	[1][2][3][4]
UniProt ID (Pro-hevein)	P02877	[6]

Experimental Protocols for Primary Structure Determination

The primary structure of **hevein** has been elucidated through a combination of direct protein sequencing and analysis of its corresponding complementary DNA (cDNA).

3.1. Protein Sequencing (Conventional Non-Automatic Methods)

The initial determination of **hevein**'s amino acid sequence was accomplished using conventional protein sequencing techniques.[9][10]

- Protein Purification: Hevein is purified from the latex of Hevea brasiliensis. The latex is subjected to ultrafiltration to separate proteins with a molecular weight of less than 10 kDa.
 [8] Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (HPLC).[8]
- Amino Acid Analysis: The purified protein is hydrolyzed into its constituent amino acids,
 which are then separated and quantified to determine the amino acid composition.
- N-terminal Sequencing (Edman Degradation): The sequence of amino acids from the N-terminus is determined sequentially.
- Fragmentation and Sequencing of Peptides: The protein is cleaved into smaller peptide
 fragments using chemical reagents (e.g., cyanogen bromide) or proteolytic enzymes (e.g.,
 trypsin). These fragments are then sequenced.
- Sequence Assembly: The sequences of the overlapping peptide fragments are aligned to deduce the complete amino acid sequence of the protein.



Mass Spectrometry: Techniques like matrix-assisted laser desorption/ionization (MALDI)
mass spectrometry and electrospray mass spectrometry are used to confirm the molecular
weight and sequence of the purified protein and its fragments.[8]

3.2. cDNA Sequencing

The structure of the cDNA encoding **hevein** was determined in 1990, which provided the deduced amino acid sequence of the entire preproprotein.[1][2]

- cDNA Library Construction: A cDNA library is created from the messenger RNA (mRNA)
 isolated from the laticifers of Hevea brasiliensis.[2]
- Polymerase Chain Reaction (PCR): The hevein-encoding cDNA is amplified from the library using PCR with specific primers.[2]
- Cloning and Sequencing: The amplified cDNA is cloned into a suitable vector and sequenced.
- Sequence Analysis: The nucleotide sequence is translated into the corresponding amino acid sequence, revealing the sequence of the signal peptide, mature **hevein**, and the C-terminal domain.[2]

Post-Translational Modifications

The synthesis of mature **hevein** involves several post-translational modification steps.[3][4]

- Cleavage of the Signal Peptide: The 17-amino acid N-terminal signal peptide is cleaved upon translocation of the preproprotein into the endoplasmic reticulum.[3][4]
- Proteolytic Cleavage of the Proprotein: The resulting 187-amino acid proprotein undergoes further proteolytic cleavage to separate the 43-amino acid N-terminal hevein domain from the 144-amino acid C-terminal domain.[3][4][5][11] This processing results in a 5-kDa mature hevein protein and a 14-kDa C-terminal fragment.[3][4]
- Disulfide Bond Formation: Mature hevein contains eight cysteine residues that form four disulfide bridges, which are crucial for its three-dimensional structure and stability.[1]
- Possible Deamidation: There is a potential for deamidation at position 31 (Asparagine).



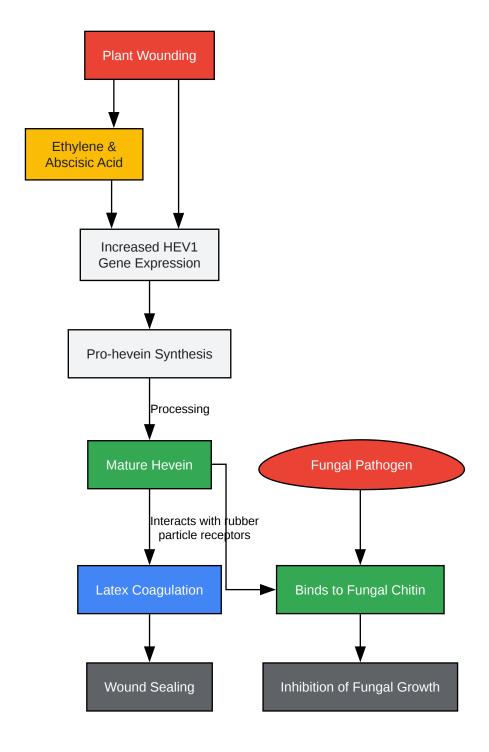
Visualizations



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Caption: Workflow of **Hevein** protein synthesis and processing.





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Caption: Logical flow of **Hevein**'s role in plant defense.

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